5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid
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Overview
Description
5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a methylthio group on the phenyl ring and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(methylthio)benzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring using an appropriate dehydrating agent such as phosphorus oxychloride. The resulting isoxazole intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. The methylthio group may enhance lipophilicity, improving cell membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
- 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Uniqueness
5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.
Properties
CAS No. |
763109-74-6 |
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Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-8-4-2-7(3-5-8)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) |
InChI Key |
COJFDXBUKAUVFI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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